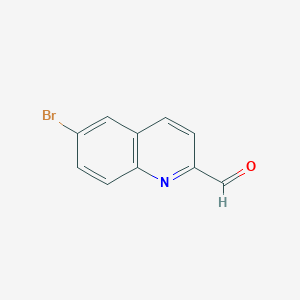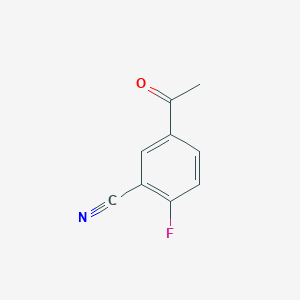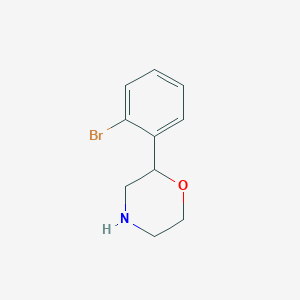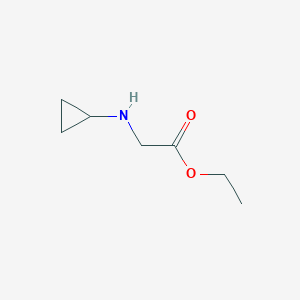
6-Bromoquinoline-2-carbaldehyde
Overview
Description
6-Bromoquinoline-2-carbaldehyde is a chemical compound that serves as an important intermediate in the synthesis of various biologically active compounds. The presence of the bromine atom on the quinoline ring makes it a versatile starting material for further chemical transformations, including cross-coupling reactions and cyclization processes to create complex heterocyclic structures.
Synthesis Analysis
The synthesis of 6-bromoquinoline derivatives has been explored through various methods. One approach involves the cross-coupling reaction of substituted 7-bromoquinolines with (2-aminophenyl)boric acids to afford substituted 7-(2-aminophenyl)quinolines, which can then undergo cyclization to form pyrido[2,3-a]carbazoles or pyrido[3,2-b]carbazoles . Another method includes the Friedländer condensation of 5-bromo-2-aminobenzaldehyde with ketones to yield bidentate and tridentate 6-bromoquinoline derivatives . Additionally, the Knorr synthesis has been employed to prepare 6-bromo-4-methylquinolin-2(1H)-one, illustrating the versatility of 6-bromoquinoline as a precursor for various quinoline derivatives .
Molecular Structure Analysis
The molecular structure of 6-bromoquinoline derivatives has been characterized using various analytical techniques. For instance, the crystal structures of cyclopalladated 6-bromo-2-ferrocenylquinoline complexes were determined by single-crystal X-ray diffraction . NMR spectroscopy has been used to confirm the structures of 6-bromoquinolin-4-ol and 6-bromo-4-iodoquinoline , as well as to monitor the synthesis of 6-bromo-2-chloro-4-methylquinoline .
Chemical Reactions Analysis
This compound and its derivatives participate in a range of chemical reactions. These include the formation of cyclopalladated complexes with N-heterocyclic carbenes and triphenylphosphine, which show catalytic activity in Suzuki coupling reactions . The compound also undergoes dimerization and can be modified under Sonogashira conditions to afford alkynyl derivatives . Furthermore, the bromine substituent on the quinoline ring can act as a reactive site for various substitution reactions, as demonstrated in the synthesis of 6-bromo-4-iodoquinoline .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromoquinoline derivatives are influenced by the substituents on the quinoline ring. For example, the optical properties of 6,6'-biquinolines indicate an unusually high emission quantum yield, which could be of interest for applications in materials science . The reactivity of these compounds in various chemical reactions, such as the Skraup synthesis and bromination reactions, has been studied to optimize yields and reaction conditions .
Scientific Research Applications
Synthesis and Chemistry
6-Bromoquinoline-2-carbaldehyde has been a subject of interest in various chemical syntheses and applications. It serves as a fundamental component in the synthesis of complex quinoline derivatives. For instance, Hu, Zhang, and Thummel (2003) described the Friedländer approach for incorporating 6-bromoquinoline into novel chelating ligands, highlighting its role in the formation of bidentate and tridentate 6-bromoquinoline derivatives (Hu, Zhang, & Thummel, 2003). Another study by Cho and Patel (2006) discussed a new route for synthesizing isoquinolines catalyzed by palladium, where 3-Bromopyridine-4-carbaldehyde, a related compound, was used (Cho & Patel, 2006).
Biological and Pharmacological Applications
Quinoline derivatives, including this compound, are known for their biological activities. A study by Ghanei et al. (2016) explored the synthesis of N1, N4-bis (2-chloroquinoline-3-yl) methylene) benzene-1, 4-diamine derivatives from related compounds, which have implications in preventing complications of cancers as potential human AKT1 inhibitors (Ghanei, Lari, Eshghi, & Saadatmandzadeh, 2016). Similarly, Ramachandran, Senthil Raja, Bhuvanesh, and Natarajan (2012) synthesized and evaluated the biological properties of mixed ligand palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazones (Ramachandran, Senthil Raja, Bhuvanesh, & Natarajan, 2012).
Antimicrobial and Antimalarial Applications
In the realm of antimicrobial and antimalarial research, derivatives of this compound have shown potential. Parthasaradhi, Suresh, Ranjithkumar, and Savithajyostna (2015) designed and synthesized new quinoline-based 1,2,3-triazoles that exhibited antimicrobial and antimalarial activities (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015). Another study by Zeleke, Eswaramoorthy, Belay, and Melaku (2020) discussed the synthesis of 2-Chloroquinoline-3-carbaldehyde and its derivatives, evaluating their antibacterial, antioxidant, and molecular docking analysis (Zeleke, Eswaramoorthy, Belay, & Melaku, 2020).
Safety and Hazards
properties
IUPAC Name |
6-bromoquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOCWJMSBFLQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593213 | |
| Record name | 6-Bromoquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98948-91-5 | |
| Record name | 6-Bromoquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Bromobenzo[d]thiazol-5-amine](/img/structure/B1289285.png)






